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Introduction

AB-836 is a novel, orally bioavailable capsid assembly modulator (CAM) developed for the
treatment of chronic hepatitis B (CHB) infection. As a direct-acting antiviral, AB-836 targets the
hepatitis B virus (HBV) core protein (HBc), a crucial component in multiple stages of the viral
lifecycle. This technical guide provides an in-depth overview of the in vitro studies conducted to
characterize the potency and mechanism of action of AB-836 against HBV. The information
presented herein is intended to offer a comprehensive resource for researchers and drug
development professionals in the field of HBV therapeutics. Although the clinical development
of AB-836 was discontinued due to safety findings, the preclinical and clinical data can inform
the future optimization of HBV CAMs.[1]

Mechanism of Action

AB-836 is a potent and highly selective Class Il HBV capsid assembly modulator.[2][3] It
functions by binding to the dimer-dimer interface of the HBV core protein, which is essential for
the proper assembly of the viral capsid.[3] This interaction disrupts the normal process of
nucleocapsid formation, leading to the assembly of empty capsids that lack the pregenomic
RNA (pgRNA) and the viral polymerase.[4] By preventing the encapsidation of pgRNA, AB-836
effectively halts a critical step in HBV replication.[1][3]
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Furthermore, AB-836 has a dual mechanism of action by also interfering with the formation of
covalently closed circular DNA (cccDNA) during de novo infection of hepatocytes.[1][5] cccDNA
serves as the transcriptional template for all viral RNAs and is the key to the persistence of
HBV infection. By inhibiting cccDNA establishment, AB-836 has the potential to reduce the
production of all viral antigens, including HBsAg.[1][5]
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Caption: Mechanism of action of AB-836 in the HBV life cycle.
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Data Presentation
In Vitro Antiviral Potency of AB-836

The antiviral activity of AB-836 has been evaluated in various in vitro models of HBV
replication. The following tables summarize the key quantitative data from these studies.

Cell Line Parameter Value (pM) Reference
HepDE19 EC50 (rcDNA) 0.010 + 0.003 [4]
CC50 >25 [2][4]

Primary Human

Hepatooytes EC50 (rcDNA) 0.002 + 0.0004 [4]
EC50 (HBsAg) 0.050 + 0.013 [4]

CC50 >10 [4]

HepG2-NTCP-C4 EC50 (rcDNA) 0.012 + 0.005

EC50 (HBsAg) 0.197 +0.015 [4]

EC50 (cccDNA) 0.175 + 0.040 [4]

CC50 >10 [4]

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
rcDNA: Relaxed circular DNA. HBsAQ: Hepatitis B surface antigen. cccDNA: Covalently closed
circular DNA.

Pan-genotypic Activity of AB-836

AB-836 has demonstrated potent antiviral activity against a broad range of HBV genotypes.
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Genotype EC50 (pM)

A 0.017 £ 0.004
B 0.007 £ 0.001
C 0.004 £ 0.001
D 0.004 £ 0.002
E 0.012 + 0.003
F 0.066 £ 0.035
G 0.014 £ 0.000
H 0.006 + 0.001

Data presented as mean + standard deviation from at least three independent determinations.

[4]

Activity Against Nucleos(t)ide Analog-Resistant Variants

AB-836 maintains its antiviral potency against HBV variants with resistance to nucleos(t)ide
analogs.[2]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to assess the potency
of HBV capsid assembly modulators like AB-836.
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Caption: General experimental workflow for in vitro potency testing.

Cell Culture and Maintenance

¢ Cell Lines:

o HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV (genotype
D). These cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine
serum (FBS), antibiotics, and G418 for selection.
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o HepDE19 cells: A cell line that supports tetracycline-inducible HBV replication.

o HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate
cotransporting polypeptide (NTCP), the functional receptor for HBV entry, allowing for the
study of de novo infection.

o Primary Human Hepatocytes (PHHS): Cultured according to specific supplier protocols,
generally in a collagen-coated plate with specialized hepatocyte culture medium.

e Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiviral Potency Assays

» HBV DNA Quantification (Southern Blot):

o Cells are seeded in multi-well plates and treated with serial dilutions of AB-836 for a
specified period (e.g., 6-9 days).

o Intracellular core DNA is extracted using a lysis buffer.

o The DNA is separated by agarose gel electrophoresis and transferred to a nylon
membrane.

o The membrane is hybridized with a radiolabeled HBV-specific DNA probe.

o The signal is detected by autoradiography and quantified to determine the reduction in
HBV DNA levels.

« HBV DNA Quantification (QPCR):

[¢]

Similar to the Southern blot protocol, cells are treated with AB-836.

[e]

Total DNA is extracted from the cells or supernatant.

[e]

Real-time quantitative PCR is performed using primers and probes specific for the HBV
genome.

[e]

The reduction in HBV DNA copy number is calculated relative to untreated controls.
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HBsAg and HBeAg Quantification (ELISA):
o Cell culture supernatants are collected after treatment with AB-836.

o Commercially available ELISA kits are used to quantify the levels of secreted HBsAg and
HBeAg according to the manufacturer's instructions.

cccDNA Formation and Quantification Assay

Hirt DNA Extraction: This method is used to selectively extract low molecular weight DNA,
including cccDNA, from infected cells.

Southern Blot Analysis: The extracted DNA is subjected to Southern blot analysis, as
described above, to specifically detect and quantify cccDNA, which migrates differently from
other HBV DNA replicative intermediates.

gPCR for cccDNA: Specific primers that amplify a region spanning the gap in the relaxed
circular DNA can be used to selectively quantify cccDNA after treatment with exonucleases
that digest linear and open circular DNA.

Capsid Assembly and pgRNA Encapsidation Analysis
(Particle Gel Assay)

Intracellular lysates from AB-836-treated cells are prepared.

The lysates are subjected to native agarose gel electrophoresis to separate intact capsids
from free core protein.

The proteins are transferred to a membrane and probed with an anti-HBc antibody to

visualize capsids.

To analyze encapsidated pgRNA, the gel can be treated to release the nucleic acid, followed
by transfer and hybridization with an HBV-specific RNA probe.

Cytotoxicity Assay

e MTT Assay:
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o Cells are seeded in 96-well plates and treated with the same concentrations of AB-836 as
in the antiviral assays.

o After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) is added to the wells.

o Viable cells with active metabolism convert MTT into a purple formazan product.

o The formazan is solubilized, and the absorbance is measured to determine cell viability.

o CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an
indicator of metabolically active cells.

Conclusion

The in vitro data for AB-836 demonstrate its potent and selective activity against a wide range
of HBV genotypes, including those resistant to current standard-of-care therapies. Its dual
mechanism of action, inhibiting both pgRNA encapsidation and cccDNA formation, highlights its
potential as a valuable component in combination therapies for a functional cure of CHB. The
detailed experimental protocols provided in this guide offer a framework for the continued
investigation and development of novel capsid assembly modulators for the treatment of
chronic hepatitis B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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